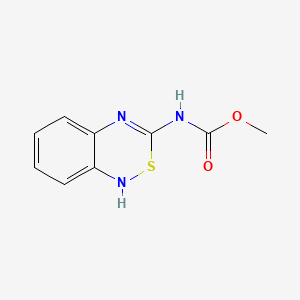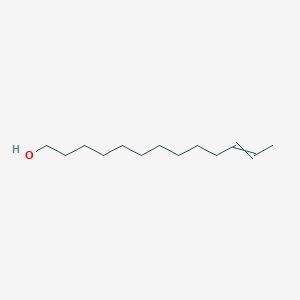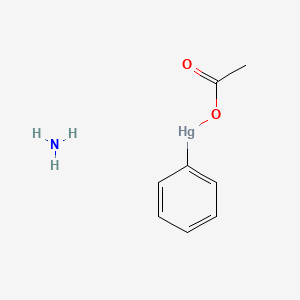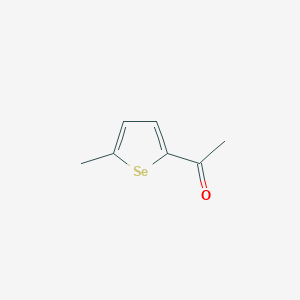![molecular formula C12H16 B14682886 5-(Pent-3-en-2-ylidene)bicyclo[2.2.1]hept-2-ene CAS No. 33576-36-2](/img/structure/B14682886.png)
5-(Pent-3-en-2-ylidene)bicyclo[2.2.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pent-3-en-2-ylidene)bicyclo[221]hept-2-ene is a bicyclic compound characterized by its unique structure, which includes a bicyclo[221]hept-2-ene core with a pent-3-en-2-ylidene substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pent-3-en-2-ylidene)bicyclo[2.2.1]hept-2-ene typically involves the reaction of bicyclo[2.2.1]hept-2-ene derivatives with appropriate alkylating agents. One common method is the reaction of bicyclo[2.2.1]hept-2-ene with pent-3-en-2-one under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
5-(Pent-3-en-2-ylidene)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allylic positions, where nucleophiles such as halides or amines replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like THF or DMSO.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of allylic substituted derivatives.
Aplicaciones Científicas De Investigación
5-(Pent-3-en-2-ylidene)bicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 5-(Pent-3-en-2-ylidene)bicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets through its reactive double bonds. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The compound’s bicyclic structure also allows it to fit into specific binding sites, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hept-2-ene, 5-(1-methoxyethylidene)-, (E)-: Similar structure but with a methoxyethylidene substituent.
Bicyclo[2.2.1]hept-2-ene, 5-methylene-: Similar bicyclic core with a methylene substituent.
Bicyclo[3.1.1]hept-2-ene, 2,6-dimethyl-6-(4-methyl-3-pentenyl)-: Different bicyclic core with additional methyl and pentenyl substituents.
Uniqueness
5-(Pent-3-en-2-ylidene)bicyclo[2.2.1]hept-2-ene is unique due to its specific pent-3-en-2-ylidene substituent, which imparts distinct chemical reactivity and potential applications compared to its analogs. Its structure allows for versatile modifications and functionalizations, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
33576-36-2 |
|---|---|
Fórmula molecular |
C12H16 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
5-pent-3-en-2-ylidenebicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C12H16/c1-3-4-9(2)12-8-10-5-6-11(12)7-10/h3-6,10-11H,7-8H2,1-2H3 |
Clave InChI |
PMYVSOXCRFJWSA-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(=C1CC2CC1C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-Dimethylthieno[3,2-c]pyridine-3-sulfonic acid](/img/structure/B14682810.png)
![2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine](/img/structure/B14682815.png)


![{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14682850.png)
![Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682853.png)


![methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]piperazine](/img/structure/B14682864.png)

![Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate](/img/structure/B14682879.png)

